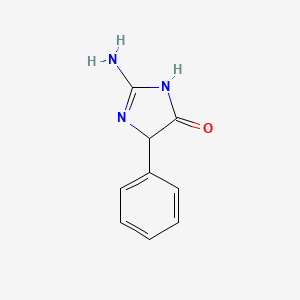

2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one

Vue d'ensemble

Description

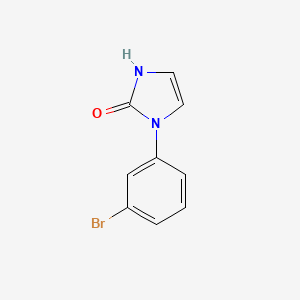

“2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one” is an organic compound. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazole and its derivatives . For instance, a synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2, 3, 4-trisubstituted phenyl)-1H-1, 2, 3-triazole has been reported .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives show a wide range of chemical reactions. They are known for their broad range of chemical and biological properties . They have been used in the development of new drugs and are the basic core of some natural products .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis from α-Amino Acid Phenylhydrazides : α-Amino acid phenylhydrazides react with levulinic acid to produce imidazolidin-4-one intermediates, which undergo further reactions to afford dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives. This synthesis demonstrates the influence of solvent polarity on reaction rates and provides insights into stereochemistry through X-ray crystallographic analysis (Verardo et al., 2004).

Formation of Novel Spiro-linked Structures : 3-Phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to form novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds can rearrange to produce novel 5-phenyl-2-thioxospiro[4H-imidazol-4,3′-[3H]indol]-2′(1′H,3H)-ones, showing the versatility of these compounds in forming complex structures (Klásek et al., 2010).

Elucidation of Compound Structure : The synthesis of 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methylene)-2-phenyl-1H-imidazol-5(4H)-one involves multiple steps, including reactions with benzimidinium chloride and carbon disulfide. This research contributes to the structural understanding of these compounds (Vahedi et al., 2010).

Bactericidal Activity

- Activity Against Bacterial and Fungal Microorganisms : Some derivatives of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one exhibit bactericidal activity against E. coli, B. Subtilis, and A. niger, highlighting their potential in antimicrobial applications (Kaila et al., 2015).

Formation and Rearrangement

- Formation from Amidines and Ketones : An efficient method for preparing 4,5-dihydro-1H-imidazol-5-one from aryl amidines and ketones has been developed. This method is significant for its transition-metal free conditions and the formation of various spiro-fused structures (Xie et al., 2015).

Catalytic Synthesis

- Enantioselective Synthesis of α-Amino Acid Derivatives : 1H-Imidazol-4(5H)-ones serve as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers and direct access to N-substituted α-amino acid derivatives (Etxabe et al., 2015).

Parallel Synthesis

- Rapid Synthesis Method : A new parallel synthetic method allows for the rapid synthesis of unreported 2-amino-4H-imidazol-4-ones, showcasing a streamlined approach to producing these compounds (Ming, 2003).

Orientations Futures

Imidazole and its derivatives have become an important synthon in the development of new drugs . With their broad range of chemical and biological properties, they hold promise for the development of novel drugs to overcome current public health problems . The future directions in this field could involve the exploration of new synthetic routes and the development of imidazole-based drugs with enhanced efficacy and safety profiles.

Propriétés

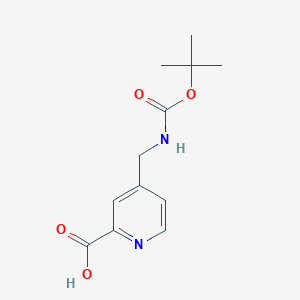

IUPAC Name |

2-amino-4-phenyl-1,4-dihydroimidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-11-7(8(13)12-9)6-4-2-1-3-5-6/h1-5,7H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGIWZSDTZCPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)

![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)